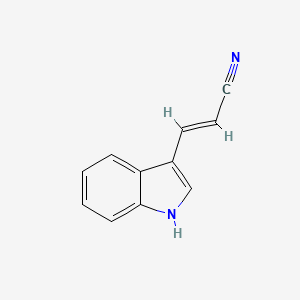
(E)-3-(1H-Indol-3-yl)acrylonitrile
Übersicht
Beschreibung
(E)-3-(1H-Indol-3-yl)acrylonitrile is an organic compound featuring an indole moiety linked to an acrylonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Indol-3-yl)acrylonitrile typically involves the reaction of indole derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1H-Indol-3-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-3-(1H-Indol-3-yl)acrylonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological systems, potentially leading to the discovery of new bioactive compounds.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (E)-3-(1H-Indol-3-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which could play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indole-3-acetonitrile
- Indole-3-carboxaldehyde
- Indole-3-acrylic acid
Uniqueness
(E)-3-(1H-Indol-3-yl)acrylonitrile is unique due to the presence of both the indole and acrylonitrile groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCABHQDRZQIOP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a green method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles?
A: A recent study describes an environmentally friendly method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles using L-proline as a catalyst [, ]. This method involves a two-step process:
Q2: Why is L-proline considered a green catalyst in this synthesis?
A: L-proline offers several advantages that classify it as a green catalyst for this reaction [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















